N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide
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Overview
Description
N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide is a useful research compound. Its molecular formula is C33H34Cl2N2O2 and its molecular weight is 561.55. The purity is usually 95%.
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Scientific Research Applications
Facile Synthesis of Novel Compounds : A study by Khan et al. (2010) in "Chinese Chemical Letters" discusses the synthesis of novel unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines, a process relevant to the chemical (Rasool Khan, M. Arfan, Javeed Mahmood, S. Anjum, M. Choudhary, 2010).
Potential Antibacterial Agents : Desai et al. (2008) in "ChemInform" synthesized and evaluated various acetamidine derivatives, including those similar to the given compound, for their antibacterial activity against gram-positive and gram-negative bacteria (N. Desai, M. Shah, A. Bhavsar, A. Saxena, 2008).
Cholinesterase Inhibitory Activities : A study by Kwong et al. (2017) in "Molecules" found that adamantyl-based derivatives, like the one , have significant cholinesterase inhibitory activities, which are important for treatments of certain diseases (Huey Chong Kwong, S. Mah, T. S. Chia, C. Quah, G. Lim, C. S. C. Kumar, 2017).
Synthesis for Biologically Active Aminoadamantanes : Research by Khusnutdinov et al. (2011) in the "Russian Journal of Organic Chemistry" outlines the synthesis of N-(1-Adamantyl)acetamide derivatives, starting compounds in the creation of biologically active aminoadamantanes with antimicrobial and antiviral activities (R. Khusnutdinov, N. A. Shchadneva, L. F. Khisamova, Y. Y. Mayakova, U. Dzhemilev, 2011).
Application in Antimicrobial Activity : Mistry et al. (2009) in the "Oriental journal of chemistry" conducted a study on novel thiazolidinone and acetidinone derivatives, related to the chemical , evaluating their antimicrobial activity (B. Mistry, K. R. Desai, Sanket M. Intwala, 2009).
Molecular Structure Analysis : Kashino et al. (1998) in "Acta Crystallographica Section C-crystal Structure Communications" studied the methanol-water solvate of N-(1-adamantyl)acetamide, providing insights into the molecular structure of similar compounds (S. Kashino, S. Tateno, N. Hamada, M. Haisa, 1998).
Mechanism of Action
Imidazole Compounds
The compound seems to contain an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Indole Derivatives
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
2,4-Dichlorobenzyl Compounds
2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .
Properties
IUPAC Name |
N-[4-[(Z)-N-[(2,4-dichlorophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34Cl2N2O2/c1-21(37-39-20-25-7-10-29(34)18-31(25)35)24-8-11-30(12-9-24)36-32(38)19-33(26-5-3-2-4-6-26)27-14-22-13-23(16-27)17-28(33)15-22/h2-12,18,22-23,27-28H,13-17,19-20H2,1H3,(H,36,38)/b37-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPWPUTWCRNFET-DBSPGSINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)NC(=O)CC3(C4CC5CC(C4)CC3C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OCC1=C(C=C(C=C1)Cl)Cl)/C2=CC=C(C=C2)NC(=O)CC3(C4CC5CC(C4)CC3C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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